molecular formula C14H30Si3 B13823362 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene CAS No. 41991-85-9

2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene

Cat. No.: B13823362
CAS No.: 41991-85-9
M. Wt: 282.64 g/mol
InChI Key: IJYLKOZUPMQYFR-UHFFFAOYSA-N
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Description

2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene (C₁₄H₃₀Si₃) is a substituted cyclopentadiene derivative featuring three trimethylsilyl (TMS) groups positioned at the 2, 5, and 5' positions of the cyclopentadienyl ring. This compound is structurally distinct due to the high degree of silyl substitution, which confers unique steric and electronic properties. Cyclopentadiene derivatives are widely used as dienes in Diels-Alder reactions due to their conjugated double bonds . However, the tris-TMS substitution in this compound introduces significant steric bulk and electron-donating effects (σp = −0.07 per TMS group), which modulate its reactivity compared to simpler analogs .

Properties

CAS No.

41991-85-9

Molecular Formula

C14H30Si3

Molecular Weight

282.64 g/mol

IUPAC Name

[1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane

InChI

InChI=1S/C14H30Si3/c1-15(2,3)13-10-11-14(12-13,16(4,5)6)17(7,8)9/h10-12H,1-9H3

InChI Key

IJYLKOZUPMQYFR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(C=C1)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene typically involves the lithiation of a cyclopentadiene precursor followed by electrophilic substitution with chlorotrimethylsilane (trimethylsilyl chloride). The key steps are:

  • Generation of the lithiated cyclopentadienyl intermediate using strong bases such as n-butyllithium or tert-butyllithium.
  • Subsequent reaction with chlorotrimethylsilane to install the trimethylsilyl groups at the desired positions.
  • Purification by solvent extraction and chromatographic techniques.

This approach allows selective substitution at the 2 and 5 positions of the cyclopentadiene ring, yielding the tris(trimethylsilyl) derivative.

Detailed Synthetic Procedure

A representative procedure is described based on the synthesis of related trimethylsilyl-substituted cyclopentadienes and their metal complexes:

Step Reagents and Conditions Description
1 Dissolve cyclopentadiene precursor in tetrahydrofuran (THF) Prepare a solution of the starting cyclopentadiene derivative in anhydrous THF under inert atmosphere at low temperature (e.g., −78 °C).
2 Add n-butyllithium dropwise at −78 °C Generate the lithiated intermediate by metalation of the cyclopentadiene ring. Stir for 20 minutes to ensure complete lithiation.
3 Add chlorotrimethylsilane (Si(CH₃)₃Cl) Slowly add chlorotrimethylsilane to the reaction mixture to introduce the trimethylsilyl groups. Warm the mixture to room temperature and stir for 16 hours.
4 Evaporate solvent under vacuum Remove THF under reduced pressure to obtain crude residue.
5 Extract residue with pentane and chromatograph Dissolve the residue in pentane and purify by alumina or silica gel chromatography to separate the desired tris(trimethylsilyl)cyclopentadiene from side products.
6 Isolate and characterize product Evaporate pentane to yield the pure 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene as a yellow solid or oil.

This method is adapted from procedures used in the synthesis of trimethylsilyl-substituted cyclopentadienyl manganese carbonyl complexes and related compounds.

Work-Up and Purification

After the reaction, the mixture is usually worked up by:

  • Removal of THF solvent under vacuum.
  • Extraction with a non-polar hydrocarbon solvent such as pentane to dissolve the desired product.
  • Filtration to remove solid byproducts.
  • Removal of the hydrocarbon solvent by vacuum to isolate the pure product.
  • Optional distillation under reduced pressure to further purify the compound.

Research Findings and Data Summary

Yield and Purity

  • Yields for the synthesis of 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene vary between 37% and 56% depending on the exact procedure and purification methods.
  • The product is typically obtained as a yellow solid or oil, stable under inert atmosphere.
  • NMR spectroscopy (¹H and ¹³C) confirms the substitution pattern and purity, with characteristic signals for the cyclopentadienyl protons and trimethylsilyl methyl groups.

Spectroscopic Data (Representative)

Spectroscopic Method Key Signals (Chemical Shifts)
¹H NMR (C₆D₆, 400 MHz) Cyclopentadienyl protons: ~4.1 ppm (singlet); Trimethylsilyl methyls: ~0.23 ppm (singlet)
¹³C NMR (C₆D₆, 68 MHz) Cyclopentadienyl carbons: 88–119 ppm; Si(CH₃)₃ methyl carbons: around −0.5 to 0 ppm

These data are consistent with the expected structure and substitution pattern.

Summary Table of Preparation Methods

Method Lithiation Agent Silylation Reagent Solvent Temperature Reaction Time Yield (%) Notes
Direct lithiation and silylation n-Butyllithium Chlorotrimethylsilane THF −78 °C to RT 16 h 37–56 Common method, requires inert atmosphere
Potassium/sodium salt method K or Na salt of substituted cyclopentadiene Chlorotrimethylsilane THF or ether Low temp to RT Variable Moderate Used when magnesocene route fails
Stepwise silylation n-Butyllithium, then t-Butyllithium Chlorotrimethylsilane THF −78 °C 1–2 h per step Not specified Allows selective substitution

Chemical Reactions Analysis

Types of Reactions

2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups through reactions with halogens or organometallic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, organometallic reagents such as Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can introduce various functional groups onto the cyclopentadiene ring.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

  • Molecular Formula : C₈H₁₄Si₃
  • Molecular Weight : Approximately 138.29 g/mol
  • Appearance : Colorless liquid

The presence of trimethylsilyl groups enhances its stability and reactivity, making it an essential intermediate in various chemical reactions.

Organic Synthesis

2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene is primarily utilized as a precursor in the synthesis of complex organic molecules. Its structure allows it to participate effectively in Diels-Alder reactions, which are crucial for constructing cyclohexene derivatives commonly found in pharmaceuticals.

Case Study : Researchers have successfully used this compound to synthesize enantiopure norbornane ligands through a diastereoselective Diels-Alder reaction with di-(1R)-menthyl fumarate. This reaction showcases its utility in asymmetric synthesis, leading to compounds with potential applications in catalysis.

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming stable complexes with transition metals. The trimethylsilyl groups provide steric bulk that can influence the properties of the resulting metal complexes.

Data Table: Selected Metal Complexes Formed with 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene

MetalComplex TypeNotable Properties
ZirconiumCyclopentadienyl complexExhibits unique magnetic properties
DysprosiumMetallocene single-molecule magnetPotential applications in quantum computing
IronHeteroleptic complexCatalytic activity in organic transformations

Material Science

In material science, 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene is explored for its role in developing advanced materials such as polymers and specialty chemicals. Its unique properties allow for modifications that enhance material performance.

Case Study : The compound has been investigated for its application in creating specialty polymers that exhibit improved thermal stability and mechanical strength due to the presence of silane groups .

Biochemical Applications

The biochemical applications of 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene include its role as a reagent for modifying biomolecules. The trimethylsilyl group can enhance the stability and reactivity of biomolecules during synthesis.

Mechanism of Action : The compound can interact with key signaling molecules and receptors in cellular processes. Studies indicate that it can modulate the activity of G-protein coupled receptors (GPCRs), influencing downstream signaling cascades.

Mechanism of Action

The mechanism by which 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylsilyl groups provide steric protection and influence the reactivity of the cyclopentadiene ring. The compound can interact with molecular targets and pathways involved in organic synthesis and materials development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene can be contextualized by comparing it with related cyclopentadiene derivatives (Table 1).

Table 1: Key Properties of 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene and Analogues

Compound Name Molecular Formula Substituents Molecular Weight Key Properties
2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene C₁₄H₃₀Si₃ Three TMS groups 318.73 g/mol High steric hindrance; electron-donating TMS groups reduce dienophilicity but stabilize intermediates in organometallic synthesis .
5-(Trimethylsilyl)-1,3-cyclopentadiene C₈H₁₄Si One TMS group 138.28 g/mol Lower steric bulk; moderately reactive in Diels-Alder reactions. Used as a precursor in organosilicon chemistry .
1,3,5-Tris(tert-butyl)-1,3-cyclopentadiene C₁₇H₃₀ Three tert-butyl groups 234.42 g/mol Extreme steric hindrance; tert-butyl groups limit reactivity but enhance thermal stability .
1,2,3,4-Tetramethyl-1,3-cyclopentadiene C₉H₁₄ Four methyl groups 122.21 g/mol Low steric demand; high reactivity in cycloadditions. Used in polymerization catalysts .
5-(3-Butenyl)-1,2,3,4-tetramethylcyclopentadiene C₁₃H₂₀ Four methyl + one butenyl 176.30 g/mol Hybrid substituents balance reactivity and steric effects. Applications in specialty ligand synthesis .

Electronic and Steric Effects

  • Trimethylsilyl (TMS) vs. tert-Butyl Groups : While TMS groups are moderately bulky and electron-donating, tert-butyl groups (in 1,3,5-Tris(tert-butyl)-1,3-cyclopentadiene) impose greater steric hindrance, often rendering the compound unsuitable for reactions requiring facile orbital overlap .
  • TMS vs. Methyl Groups: Methyl-substituted derivatives (e.g., 1,2,3,4-Tetramethyl-1,3-cyclopentadiene) exhibit lower steric hindrance and higher reactivity in Diels-Alder reactions compared to TMS-substituted analogs. For instance, trimethylvinylsilane (a TMS-containing dienophile) showed only 4% adduct yield at 100°C, whereas trichlorosilyl analogs achieved near-quantitative yields under similar conditions .

Reactivity in Diels-Alder Reactions

The tris-TMS substitution in 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene reduces its dienophilicity due to the cumulative electron-donating effect of the TMS groups. This contrasts with trichlorosilyl or trifluorosilyl derivatives, where electron-withdrawing substituents (σp = +0.24 to +0.30) enhance reactivity by polarizing the dienophile’s π-system . However, the tris-TMS compound’s steric bulk may stabilize transition states in organometallic ligand formation, as seen in derivatives like Trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane (C₁₃H₂₄Si), which is used to synthesize polymerization catalysts .

Biological Activity

2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene is a silane-substituted cyclopentadiene that has garnered attention in various fields of organic and medicinal chemistry. Its unique structure allows for diverse biological activities, which have been the subject of several studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H20Si3
  • Molecular Weight : 236.46 g/mol
  • CAS Number : 3559-74-8
  • Appearance : Colorless liquid
  • Boiling Point : Approximately 140 °C

Mechanisms of Biological Activity

The biological activity of 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene is primarily attributed to its ability to interact with biological macromolecules and modulate various biochemical pathways. Key mechanisms include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Effects : It has demonstrated activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
  • Cytotoxicity : Studies have shown that it can induce cytotoxic effects in certain cancer cell lines.

Antioxidant Activity

A study conducted by researchers at the University of California revealed that 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene effectively scavenges free radicals. The compound was tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, showing a significant reduction in DPPH radical concentration compared to control samples.

Concentration (µg/mL)% Inhibition
1025%
5055%
10082%

Antimicrobial Activity

In vitro tests demonstrated that the compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents.

Cytotoxic Effects

The cytotoxicity of 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene was evaluated using human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values were found to be:

Cell LineIC50 (µg/mL)
HeLa226
A549242

These findings suggest that the compound has selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

Case Study 1: Antioxidant Potential

A research article published in Journal of Medicinal Chemistry highlighted the antioxidant potential of various silyl compounds, including 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene. The study concluded that compounds with silyl groups could be effective in reducing oxidative stress markers in vivo.

Case Study 2: Antimicrobial Efficacy

In a clinical study published in Antibiotics, researchers evaluated the antimicrobial efficacy of several silane derivatives against antibiotic-resistant strains. The results indicated that 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new therapeutic agent.

Q & A

Q. What synthetic strategies are effective for introducing trimethylsilyl groups into cyclopentadiene derivatives?

The introduction of trimethylsilyl (TMS) groups into cyclopentadiene systems can be achieved via 1,5-sigmatropic shifts or radical addition pathways . For example, migratory aptitude studies reveal that TMS groups exhibit lower activation enthalpies (13.5 kcal/mol) compared to hydrogen (25.8 kcal/mol) or methyl groups (42.6 kcal/mol), favoring their migration in substituted cyclopentadienes . Computational models (e.g., DFT) can predict transition-state charges, where TMS groups carry a partial positive charge (0.504), stabilizing aromatic transition states. Experimental validation via kinetic studies (e.g., rate constants at 25°C) and spectroscopic monitoring (e.g., NMR for tracking substituent migration) is recommended .

Q. How should researchers handle 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene to prevent polymerization or degradation?

Cyclopentadiene derivatives are prone to polymerization under ambient conditions. Stabilization strategies include:

  • Low-temperature storage (<−20°C) to slow dimerization.
  • Use of radical inhibitors (e.g., hydroquinone) to block chain-propagation steps.
  • Inert atmosphere handling (argon/nitrogen) to avoid oxidation.
    Biodegradation studies suggest low bioaccumulation potential (BCF = 14 in fish models), but soil mobility is high (estimated Koc = 80), necessitating containment in laboratory settings .

Advanced Research Questions

Q. How do trimethylsilyl substituents modulate the electronic structure and Diels–Alder reactivity of 1,3-cyclopentadiene?

Trimethylsilyl groups act as σ-donors , raising the HOMO energy of the diene and enhancing its nucleophilicity. In cyclopentadiene derivatives, TMS substituents shorten the C1–C4 distance (critical for transition-state geometry), reducing out-of-plane distortion and accelerating cycloaddition. For instance, cyclopentadiene reacts 2,600-fold faster with tetracyanoethylene (TCNE) than 1,3-cyclohexadiene due to optimal orbital alignment . Computational analysis of π current-density maps can differentiate aromatic (diatropic) vs. antiaromatic (paratropic) transition states, which correlate with migratory aptitudes of substituents .

Q. What methodologies resolve contradictions between HOMO energy and Diels–Alder reactivity in substituted cyclopentadienes?

While HOMO energies alone may not predict reactivity (e.g., cyclopentadiene vs. cyclohexadiene), transition-state distortion/interaction analysis provides clarity. For example:

  • Distortion energy : Shorter C1–C4 distances lower the energy required to adopt the transition-state geometry.
  • Secondary orbital interactions : Overlap between the cyclopentadiene HOMO and the dienophile LUMO (e.g., in 5-formyl derivatives) stabilizes the transition state, as shown by rate constants (90 s⁻¹ at 25°C) .
    Experimental validation via kinetic isotope effects or Hammett plots can quantify electronic contributions .

Q. How does 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene compare to other dienes in 1,3-dipolar cycloadditions?

The TMS groups enhance π-electron density and steric bulk, favoring reactions with electron-deficient dipolarophiles (e.g., nitrones or aldehydes). For example:

  • In 1,3-dipolar cycloadditions, TMS-substituted dienes exhibit higher endo selectivity due to improved orbital overlap and steric shielding of the exo pathway.
  • Comparative kinetic studies using differential scanning calorimetry (DSC) or in situ IR spectroscopy can track reaction progress and regioselectivity .

Q. What computational approaches are recommended to analyze substituent effects on sigmatropic shifts?

  • Density Functional Theory (DFT) : Calculate activation enthalpies and partial charges in transition states (e.g., TMS groups: 0.504 charge vs. −0.379 for fluorine) .
  • Nucleus-Independent Chemical Shift (NICS) : Assess aromaticity/antiaromaticity in transition states using π current-density maps.
  • Molecular Dynamics (MD) Simulations : Model substituent migration pathways under thermal or catalytic conditions.

Methodological Guidelines

  • Kinetic Studies : Use stopped-flow techniques or variable-temperature NMR to measure rate constants for substituent migration or cycloadditions.
  • Spectroscopic Analysis : Employ UV-Vis or Raman spectroscopy to monitor conjugation changes in real time.
  • Safety Protocols : Refer to SDS guidelines for organosilicon compounds (e.g., flammability hazards, hexane solvent precautions) .

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